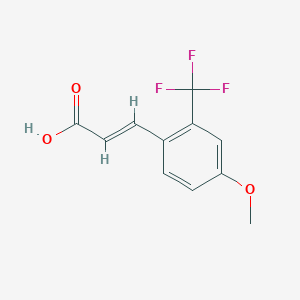

4-Methoxy-2-(trifluoromethyl)cinnamic acid

Description

Historical Context and Development

The development of this compound represents a significant milestone in the evolution of fluorinated aromatic compounds. Cinnamic acid derivatives have been extensively studied since the late 19th century, when the fundamental Claisen-Schmidt reaction was first described for preparing cinnamic acid esters through condensation of benzaldehydes with acetic acid esters. The incorporation of fluorinated substituents into these classical frameworks emerged much later, driven by the pharmaceutical industry's recognition that fluorine substitution could dramatically alter biological activity and metabolic stability.

The specific compound this compound emerged from systematic efforts to develop novel bioactive molecules by combining the proven biological relevance of cinnamic acid scaffolds with the unique properties conferred by trifluoromethyl groups. The compound achieved formal recognition with the assignment of Chemical Abstracts Service number 773131-66-1, establishing its identity in chemical literature. The synthesis methodology builds upon established procedures for cinnamic acid preparation, utilizing the corresponding benzaldehyde precursor 4-Methoxy-2-(trifluoromethyl)benzaldehyde, which is commercially available and well-characterized.

Research into this compound has been facilitated by advances in fluorinated organic synthesis methodologies. The development of efficient synthetic routes to incorporate trifluoromethyl groups into aromatic systems has enabled researchers to access this compound with sufficient purity and quantity for detailed investigation. Modern synthetic approaches have overcome earlier challenges associated with handling fluorinated intermediates and achieving the precise substitution patterns required for optimal biological activity.

Significance in Fluorinated Organic Chemistry

This compound occupies a unique position within fluorinated organic chemistry due to its distinctive combination of functional groups and electronic properties. The trifluoromethyl group represents one of the most important fluorinated substituents in medicinal chemistry, known for its ability to modulate lipophilicity, metabolic stability, and protein binding affinity. When positioned ortho to the methoxy group on the aromatic ring, the trifluoromethyl substituent creates significant electronic perturbation that influences the entire molecular framework.

The significance of this compound extends beyond its individual properties to its role as a representative member of a broader class of fluorinated aromatic carboxylic acids. These compounds have garnered considerable attention in pharmaceutical research due to their enhanced bioavailability and resistance to metabolic degradation. The presence of both electron-donating methoxy and strongly electron-withdrawing trifluoromethyl groups creates a unique electronic environment that can be fine-tuned for specific biological targets.

Recent advances in fluorinated compound synthesis have demonstrated the potential for such molecules to serve as versatile building blocks for more complex pharmaceutical entities. The cinnamic acid framework provides an excellent scaffold for further derivatization, allowing researchers to access libraries of related compounds through standard organic transformations. This versatility has made this compound an attractive target for synthetic organic chemists working in pharmaceutical discovery.

The compound's inclusion in patent literature for pharmaceutical applications underscores its practical significance in drug development. This recognition reflects the broader trend toward incorporating fluorinated aromatic systems into therapeutic agents, where the unique properties of fluorine substitution can address specific pharmacological challenges such as metabolic stability and selectivity.

Classification within Substituted Cinnamic Acids

This compound belongs to the extensively studied family of substituted cinnamic acids, which represents one of the most important classes of aromatic carboxylic acids in natural product chemistry and pharmaceutical research. Cinnamic acids are characterized by the presence of a phenylpropanoic acid backbone with an unsaturated side chain, typically in the trans configuration. This structural motif occurs widely in nature and has been extensively modified through synthetic chemistry to access compounds with enhanced biological activity.

Within the broader classification of cinnamic acid derivatives, this compound represents a sophisticated example of multiple substitution patterns designed to optimize specific properties. The methoxy substituent at the 4-position provides electron-donating character that can enhance nucleophilic reactivity at specific sites on the aromatic ring. Simultaneously, the trifluoromethyl group at the 2-position introduces strong electron-withdrawing effects that create a polarized electronic environment across the aromatic system.

The systematic nomenclature reflects the compound's position within established classification systems for aromatic carboxylic acids. The designation as (2E)-3-[4-methoxy-2-(trifluoromethyl)phenyl]-2-propenoic acid clearly indicates the trans geometry of the double bond, which is typically the thermodynamically favored configuration for cinnamic acid derivatives. This stereochemical assignment is crucial for understanding the compound's biological activity, as geometric isomers often exhibit significantly different pharmacological properties.

Comparative analysis with other substituted cinnamic acids reveals that the combination of methoxy and trifluoromethyl substituents is relatively uncommon in the literature. Most cinnamic acid derivatives feature either electron-donating or electron-withdrawing substituents, but rarely both in such close proximity. This unique substitution pattern distinguishes this compound from more common derivatives such as 4-methoxycinnamic acid or simple trifluoromethyl-substituted cinnamic acids.

Research Relevance and Academic Interest

The research relevance of this compound stems from its potential applications across multiple scientific disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. Academic interest has been particularly focused on understanding how the unique substitution pattern influences molecular properties and biological activity compared to simpler cinnamic acid derivatives.

Pharmaceutical research has shown considerable interest in cinnamic acid derivatives due to their demonstrated biological activities. Recent studies have revealed that cinnamic acid compounds can exhibit significant antimicrobial properties, as demonstrated by the discovery of potent anti-Helicobacter pylori agents among cinnamic acid derivatives. The incorporation of fluorinated substituents into these frameworks represents a logical extension of this research, as fluorine substitution frequently enhances biological activity and pharmacokinetic properties.

The compound's utility as a synthetic intermediate has attracted attention from researchers developing new methodologies for fluorinated compound synthesis. The presence of multiple reactive sites allows for diverse chemical transformations, making it a valuable building block for accessing more complex molecular architectures. This versatility has been demonstrated in the synthesis of various cinnamic acid derivatives, where related compounds have been successfully converted to amides, esters, and other functional derivatives.

Academic interest has also been stimulated by the compound's potential applications in materials science. Cinnamic acid derivatives have shown promise as components in photoresponsive materials, where the conjugated aromatic system can undergo photochemical reactions under ultraviolet irradiation. The incorporation of fluorinated substituents may modify these photochemical properties in useful ways, opening new avenues for materials applications.

Recent synthetic developments have demonstrated improved methodologies for accessing substituted cinnamic acids through various approaches, including traditional Claisen-Schmidt condensations and more modern coupling reactions. These advances have made compounds like this compound more accessible to researchers, facilitating broader investigation of their properties and applications.

The compound's inclusion in commercial chemical catalogs reflects its growing importance in research applications. The availability of high-purity material has enabled detailed characterization studies and systematic investigation of structure-activity relationships within the broader family of substituted cinnamic acids. This accessibility has been crucial for advancing fundamental understanding of how fluorinated substituents influence the behavior of aromatic carboxylic acids in various chemical and biological contexts.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-methoxy-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-10(15)16)9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZGTKORCAWIMH-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Cinnamic acid derivatives are known to interact with a variety of biological targets, influencing numerous physiological processes.

Mode of Action

Cinnamic acid derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.

Biochemical Pathways

Cinnamic acid is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids.

Result of Action

Cinnamic acid derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methoxy-2-(trifluoromethyl)cinnamic acid. These factors can include temperature, pH, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

4-Methoxy-2-(trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The methoxy and trifluoromethyl groups on the aromatic ring can influence the binding affinity and specificity of these enzymes, potentially leading to enzyme inhibition or activation. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream effects.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. It may also impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux. These effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH. Over time, degradation products may form, potentially altering its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The presence of the methoxy and trifluoromethyl groups can affect the metabolic stability and bioavailability of the compound, potentially enhancing its therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, it may be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity.

Biological Activity

4-Methoxy-2-(trifluoromethyl)cinnamic acid is a synthetic organic compound characterized by the presence of both a methoxy group and a trifluoromethyl group attached to a cinnamic acid backbone. Its unique chemical structure suggests potential biological activities, although detailed research specifically on this compound remains limited. This article aims to consolidate existing knowledge regarding its biological activity, including potential mechanisms of action, applications, and comparative studies with related compounds.

- Molecular Formula : C₁₁H₉F₃O₂

- Molecular Weight : Approximately 246.183 g/mol

- Melting Point : 202°C - 208°C

- Solubility : Enhanced lipophilicity due to the trifluoromethyl group, which may influence its interaction with biological membranes.

The precise mechanism of action for this compound has not been well-documented. However, similar compounds have shown various biological interactions, including:

- Enzyme Inhibition : Some derivatives of cinnamic acid are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes .

- Radical Scavenging Activity : Cinnamic acid derivatives often exhibit antioxidant properties, potentially reducing oxidative stress in biological systems .

Biological Activity

While specific studies on this compound are scarce, related research highlights several areas of interest:

Gastric Protection

A study examining various cinnamic acid derivatives demonstrated protective effects against gastric lesions induced by hydrochloric acid and ethanol. The results indicated that certain derivatives significantly reduced lesion size compared to controls. For instance:

- Cinnamic Acid : 65% inhibition of gastric lesions.

- p-Methoxycinnamic Acid : 54.9% inhibition.

- 3,4,5-Trimethoxycinnamic Acid : 86.3% inhibition .

This suggests that this compound could potentially exhibit similar protective effects due to structural similarities.

Comparative Studies with Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Case Studies and Research Findings

- Protective Effects Against Gastric Damage : A study involving multiple cinnamic acid derivatives found that various compounds significantly reduced gastric lesions in animal models. This indicates a potential therapeutic application for compounds like this compound in treating gastric disorders .

- Antioxidant Activity : Research has shown that some cinnamic acid derivatives possess strong radical scavenging abilities. This activity is crucial for reducing oxidative stress-related diseases, suggesting that this compound may also contribute positively in this regard .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Growth Inhibition Activity

A structure-activity relationship (SAR) study compared trans-cinnamic acid and derivatives (Table 1). Notably:

- trans-4-(Trifluoromethyl)cinnamic acid (4-CF₃) exhibited enhanced growth inhibition compared to the parent compound.

- trans-2-(Trifluoromethyl)cinnamic acid (2-CF₃) showed reduced activity , indicating the meta/para positions favor inhibitory effects .

Table 1: Growth Inhibition of Selected Cinnamic Acid Derivatives

| Compound | Substituent Position | Activity Relative to trans-Cinnamic Acid |

|---|---|---|

| trans-4-CF₃ cinnamic acid | 4-CF₃ | Enhanced |

| trans-2-CF₃ cinnamic acid | 2-CF₃ | Reduced |

| 3,4,5-Trimethoxycinnamic acid | 3,4,5-OCH₃ | Enhanced (gastric emptying) |

Gastric Emptying and Proton Pump Inhibition

In a gastric emptying study (200 mg/kg dosage), derivatives were evaluated for their ability to counteract delayed gastric emptying (Table 2):

- 3-(Trifluoromethyl)cinnamic acid (3-CF₃) showed the highest activity (73.8% gastric emptying ), outperforming 2-CF₃ (61.1%) and 4-CF₃ (70.9%) .

- 4-Methoxycinnamic acid (4-OCH₃) demonstrated moderate activity (69.6%), suggesting methoxy groups contribute to delayed emptying amelioration but are less potent than CF₃ groups in specific positions .

Table 2: Gastric Emptying Activity of Cinnamic Acid Derivatives

| Compound | Gastric Emptying (%) | Substituent Position |

|---|---|---|

| 3-CF₃ cinnamic acid | 73.8 ± 6.3 | 3-CF₃ |

| 4-CF₃ cinnamic acid | 70.9 ± 7.8 | 4-CF₃ |

| 2-CF₃ cinnamic acid | 61.1 ± 14.2 | 2-CF₃ |

| 4-OCH₃ cinnamic acid | 69.6 ± 7.6 | 4-OCH₃ |

All tested derivatives inhibited H⁺/K⁺-ATPase (proton pump), a key enzyme in gastric acid secretion. However, 4-(dimethylamino)cinnamic acid exhibited the highest antacid activity (34.0% inhibition), indicating amino substitutions may enhance acid-neutralizing effects .

Antioxidant and Radical Scavenging Activity

- Caffeic acid (3,4-dihydroxycinnamic acid) and sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) are known for strong radical scavenging due to hydroxyl/methoxy groups .

Preparation Methods

Aldol Condensation Route Using m-Trifluoromethylbenzaldehyde and Acetaldehyde

The most direct and industrially viable preparation method of m-trifluoromethyl cinnamic acid derivatives, which includes 4-methoxy-2-(trifluoromethyl)cinnamic acid analogs, involves a one-step aldol condensation reaction between m-trifluoromethylbenzaldehyde and acetaldehyde under basic catalysis.

- Catalysts Used: Strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine.

- Solvents: Methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF).

- Reaction Conditions: Room temperature (20–25 °C), stirring for approximately 48 hours.

- Molar Ratios: DBU catalyst is used in a molar ratio of about 0.1 to 0.35 relative to m-trifluoromethylbenzaldehyde; acetaldehyde is used in excess (1:1 to 5:1 molar ratio).

- Workup: After reaction completion (monitored by HPLC), vacuum distillation removes excess acetaldehyde and solvent below 30 °C, followed by acidification with dilute hydrochloric acid to pH 3–5, extraction with dichloromethane, and solvent removal under reduced pressure.

- Yield and Purity: Yields around 75% with product purity exceeding 98% by HPLC analysis.

- Advantages: The method is short, operationally simple, mild in conditions, and suitable for large-scale industrial production without the need for expensive or hazardous reducing agents like red aluminum.

| Parameter | Details |

|---|---|

| Starting material | m-Trifluoromethylbenzaldehyde |

| Aldehyde partner | Acetaldehyde |

| Catalyst | DBU, triethylamine, or diisopropylethylamine |

| Solvent | Methanol, MTBE, or THF |

| Temperature | 20–25 °C |

| Reaction time | 48 hours |

| Yield | ~75% |

| Purity (HPLC) | >98% |

This method was detailed in a Chinese patent (CN106748695A), highlighting its industrial applicability and efficiency in producing high-purity trifluoromethyl-substituted cinnamic acids.

Alternative Multi-step Routes (Less Preferred)

Prior art describes longer synthetic routes involving:

- Route 1: Condensation of m-trifluoromethylbenzaldehyde with acetic anhydride, followed by amide formation with piperidine, and reduction using red aluminum.

- Route 2: Condensation with malonic acid, formation of activated ester intermediates, and subsequent reduction with red aluminum.

- Longer synthetic sequences.

- Use of expensive and hazardous reducing agents (red aluminum).

- Lower overall yields.

- More complicated post-reaction processing.

These methods are generally less favored due to higher costs and complexity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Yield & Purity |

|---|---|---|---|---|

| One-step aldol condensation | m-Trifluoromethylbenzaldehyde + acetaldehyde + base catalyst in solvent | Short route, mild conditions, scalable | Requires careful control of catalyst ratio | ~75% yield; >98% purity |

| Multi-step condensation + reduction | Condensation with acetic anhydride or malonic acid, amide formation, reduction with red aluminum | Established chemistry | Longer route, costly reagents, complex processing | Lower yield; purity varies |

| Amide/ester derivative synthesis | Coupling with amines/alcohols using coupling agents | Enables functional derivatives for bioactivity | Not direct acid preparation | Dependent on acid precursor purity |

Research Findings and Practical Notes

- The aldol condensation method using DBU as a catalyst offers a practical and environmentally friendlier alternative to metal-based reductions.

- Reaction monitoring by HPLC ensures complete conversion and high purity.

- The choice of solvent affects solubility and reaction kinetics; THF is commonly preferred for its moderate polarity and ease of removal.

- The method is adaptable for scale-up due to its simplicity and avoidance of hazardous reagents.

- The trifluoromethyl group’s electron-withdrawing effect influences the reactivity and stability of intermediates, necessitating optimized catalyst and solvent conditions.

- The presence of the methoxy substituent (4-methoxy) on the aromatic ring can be introduced either by starting from appropriately substituted benzaldehydes or by post-synthetic modification, depending on the synthetic strategy.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-2-(trifluoromethyl)cinnamic acid, and how do reaction conditions influence yield?

Methodology:

-

Coupling Reactions: Utilize Suzuki-Miyaura or Heck coupling to introduce the trifluoromethyl group to the cinnamic acid backbone, given the compound’s structural similarity to aromatic building blocks used in complex molecule synthesis .

-

Critical Parameters: Optimize temperature (80–120°C), catalyst loading (e.g., Pd/C, 1–5 mol%), and solvent polarity (DMF or THF) to balance reactivity and stability of the methoxy and trifluoromethyl groups .

-

Example Protocol:

Step Reagents/Conditions Yield (%) Purity (%) 1 4-Methoxycinnamoyl chloride + CF₃-precursor, Pd(OAc)₂, 100°C, DMF 65–75 >90 2 Recrystallization (EtOH/H₂O) – >98

Q. What purification and characterization techniques ensure high-purity this compound?

Methodology:

- Purification: Recrystallize using ethanol/water (3:1 v/v) to remove unreacted precursors, as demonstrated for analogous hydroxy-methoxycinnamic acids .

- Characterization:

Q. What safety protocols are critical when handling this compound?

Methodology:

- PPE: Use nitrile gloves, face shields, and lab coats to prevent skin/eye contact, as recommended for structurally similar cinnamic acids .

- First Aid: In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets for hydroxy-methoxycinnamic acids for emergency guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodology:

- Purity Verification: Re-analyze batches via HPLC and mass spectrometry to rule out impurities (>98% purity required) .

- Assay Conditions: Standardize cell culture media (e.g., pH, serum content) and confirm target specificity using knockout models, as trifluoromethyl groups may non-specifically interact with hydrophobic enzyme pockets .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound in drug design?

Methodology:

- Analog Synthesis: Modify methoxy/trifluoromethyl positions and compare bioactivity (e.g., COX-2 inhibition). Use QSAR models to predict binding affinity .

- Crystallography: Co-crystallize with target proteins (e.g., kinases) to identify key interactions, leveraging the trifluoromethyl group’s electron-withdrawing properties .

Q. How does the compound’s stability vary under different storage conditions?

Methodology:

- Accelerated Degradation Studies: Expose to UV light (254 nm), humidity (75% RH), and elevated temperatures (40°C) for 4 weeks. Monitor via HPLC for decomposition products (e.g., demethylation or hydrolysis) .

- Recommended Storage: -20°C under argon, based on stability data for 3-hydroxy-4-methoxycinnamic acid .

Q. What role does this compound play in developing fluorescent probes or materials?

Methodology:

- Derivatization: Attach fluorophores (e.g., dansyl chloride) to the carboxylic acid group for imaging applications, as seen with cinnamic acid derivatives in microspectroscopic studies .

- Polymer Synthesis: Incorporate into polyesters via condensation reactions, leveraging its rigidity and thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.